Aluminum;6-methylheptanoate
Description
Contextualization within Coordination and Organometallic Chemistry
Aluminum carboxylates are coordination compounds characterized by a central aluminum ion bonded to one or more carboxylate (RCOO⁻) ligands. These compounds hold a unique position at the intersection of coordination chemistry and organometallic chemistry.
In the field of coordination chemistry , the primary focus is on the interaction between the aluminum metal center, which acts as a Lewis acid, and the carboxylate ligand, a Lewis base. researchgate.net As a hard metal ion, aluminum shows a preference for binding with hard oxygen donor atoms, like those present in the carboxylate group. researchgate.net The resulting complexes can exhibit various coordination numbers for aluminum, typically four or six, which leads to tetrahedral or octahedral geometries, respectively. nih.gov The study of these complexes encompasses their synthesis, structural characterization, and the nature of the aluminum-oxygen bond. numberanalytics.com
From the viewpoint of organometallic chemistry , the interest often shifts to organoaluminum carboxylates, which feature at least one direct aluminum-carbon (Al-C) bond in addition to the aluminum-oxygen-carbon (Al-O-C) linkage of the carboxylate group. idsi.md Compounds such as dialkylaluminum carboxylates are commonly synthesized from trialkylaluminum precursors. nih.gov They are pivotal for understanding reaction mechanisms, including the insertion of carbon dioxide into Al-C bonds, and are fundamental to the chemistry of alumoxanes, which are critical co-catalysts in olefin polymerization. idsi.mdacs.org Consequently, the chemistry of organoaluminum carboxylates is essential for the development of new catalytic systems and advanced functional materials. rawdatalibrary.net
Overview of Carboxylate Ligand Coordination Diversity with Aluminum
The carboxylate ligand demonstrates remarkable versatility, capable of coordinating to metal centers in a multitude of ways. This inherent diversity is a principal factor behind the vast structural array observed in aluminum carboxylates. acs.orgresearchgate.net The specific coordination mode adopted is influenced by several factors, including the structure of the carboxylic acid, the reaction conditions, and the nature of other ligands attached to the aluminum center. researchgate.net
Common coordination modes for carboxylate ligands with aluminum and other metals include:
Monodentate: Only one of the two oxygen atoms of the carboxylate group binds to a single aluminum ion. researchgate.net
Bidentate Chelate: Both oxygen atoms from the same carboxylate ligand bind to a single aluminum ion, creating a stable four-membered ring. researchgate.net
Bidentate Bridging: The carboxylate ligand acts as a bridge between two different aluminum ions. This is a prevalent mode in polynuclear aluminum carboxylates and can exist in several conformations, such as syn-syn, syn-anti, and anti-anti. acs.orgresearchgate.net
These varied bonding patterns enable the construction of complex molecular architectures, ranging from simple mononuclear species to large, polynuclear macrocycles and coordination polymers. idsi.mdacs.org For example, the reaction between trialkylaluminum and dicarboxylic acids can result in the formation of large, multi-ring structures where the carboxylate groups function as bidentate bridging ligands, connecting multiple aluminum centers into elaborate frameworks. acs.org
| Coordination Mode | Description | Structural Implication | Example Class |
|---|---|---|---|
| Monodentate | One oxygen atom binds to one Al center. researchgate.net | Typically found in sterically hindered complexes or as a terminal ligand. | Some terminal carboxylates in complex structures. |
| Bidentate Chelate | Both oxygen atoms bind to the same Al center. researchgate.net | Forms a stable four-membered Al-O-C-O ring. | Monomeric aluminum carboxylates. |
| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two Al centers, with the R group on the same side as the Al₂O₂C ring. researchgate.net | Leads to the formation of dimeric or polymeric structures, often with eight-membered Al₂O₄C₂ rings. acs.org | Dimeric dialkylaluminum carboxylates. acs.org |
| Bidentate Bridging (syn-anti) | One oxygen binds to two Al centers while the other binds to one, or they bridge in a syn-anti arrangement. researchgate.net | Can create more complex, extended, or macrocyclic structures. | Tetranuclear adducts like those from phthalic acid. |
Research Trajectories and Academic Significance of Aluminum 6-Methylheptanoate (B3257691)
While specific academic research focusing exclusively on aluminum 6-methylheptanoate is not widely documented in publicly accessible literature, its scientific relevance can be extrapolated from studies on analogous long-chain aluminum carboxylates and its perfluorinated counterpart. Research into such compounds typically follows trajectories in materials science and catalysis.
Inferred Properties and Synthesis: Aluminum 6-methylheptanoate is presumed to feature an aluminum(III) center coordinated to three 6-methylheptanoate anions. Feasible synthesis methods include the reaction of 6-methylheptanoic acid with an aluminum source such as aluminum hydroxide (B78521) or aluminum isopropoxide, or via the reaction of a trialkylaluminum compound with 6-methylheptanoic acid. researchgate.netresearchgate.net The branched alkyl chain of the 6-methylheptanoate ligand is expected to influence the compound's physical characteristics, including its solubility in organic solvents and its thermal stability.
Research Significance and Potential Applications: The academic importance of aluminum 6-methylheptanoate is rooted in its potential utility across several scientific domains:
Catalysis: Organoaluminum compounds are extensively explored as catalysts for a variety of chemical transformations, including polymerizations and hydroboration reactions. nih.govd-nb.info Similar to other aluminum carboxylates, aluminum 6-methylheptanoate could serve as a Lewis acid catalyst. Its perfluorinated analog, aluminum perfluoro-6-methylheptanoate, is recognized for its catalytic properties. epa.gov The non-fluorinated variant could potentially be investigated as a catalyst in reactions such as esterification or the ring-opening polymerization of cyclic esters. oup.com
Materials Science: Aluminum carboxylates are valuable precursors for synthesizing advanced ceramic materials like alumina (B75360) (Al₂O₃). researchgate.nettandfonline.com The thermal decomposition of aluminum 6-methylheptanoate is anticipated to produce aluminum oxide, with the morphology of the resulting ceramic potentially being shaped by the precursor's structure. researchgate.net Moreover, the long, branched alkyl chain could confer hydrophobic properties, positioning it as a candidate for developing water-repellent coatings or as a lubricant additive, akin to other long-chain aluminum carboxylates like aluminum stearate. rsc.org
Structural Chemistry: The investigation of how the branched 6-methylheptanoate ligand coordinates to the aluminum center and the resultant molecular architecture is of fundamental academic importance. Research on comparable systems, such as dialkylaluminum dicarboxylates, has uncovered the formation of complex, multi-nuclear structures featuring large macrocyclic rings. acs.org An exploration of the crystal structure of aluminum 6-methylheptanoate could yield deeper insights into the self-assembly and coordination chemistry of organoaluminum complexes. rawdatalibrary.net
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Area of Research |
|---|---|---|---|
| Aluminum;6-methylheptanoate | C₂₄H₄₅AlO₆ | 456.6 (calculated) | Inferred use in catalysis and materials science. |
| 6-Methylheptanoic acid | C₈H₁₆O₂ | 144.21 | Carboxylic acid precursor. |
| Methyl 6-methylheptanoate | C₉H₁₈O₂ | 158.24 nist.gov | Ester analog, studied in flavor/fragrance chemistry. nist.govnih.gov |
| Aluminum perfluoro-6-methylheptanoate | C₂₄AlF₄₅O₆ | 1266.2 nih.gov | Catalysis, PFAS research. epa.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H45AlO6 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
aluminum;6-methylheptanoate |
InChI |
InChI=1S/3C8H16O2.Al/c3*1-7(2)5-3-4-6-8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
WUICQAOVRXQVGM-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Al+3] |
Origin of Product |
United States |
Synthetic Methodologies for Aluminum 6 Methylheptanoate and Analogous Complexes
Precursor Chemistry and Ligand Functionalization: 6-Methylheptanoic Acid
The foundation of synthesizing aluminum 6-methylheptanoate (B3257691) lies in the preparation and functionalization of its organic ligand, 6-methylheptanoic acid (C8H16O2). chembk.com This branched-chain carboxylic acid's structure influences the physicochemical properties of the final aluminum complex. vulcanchem.com
Several established organic synthesis routes can produce 6-methylheptanoic acid. One documented method involves a two-step process starting from n-heptanal and methyl acetate (B1210297). chembk.com The initial reaction is an ethanol (B145695) etherification to produce 6-methylheptyl ether, which is subsequently hydrolyzed via an alcoholysis reaction to yield 6-methylheptanoic acid. chembk.com
Another synthetic pathway begins with the commercially available 4-methylpentanoic acid. beilstein-journals.org This route involves:
Esterification of 4-methylpentanoic acid with methanol. beilstein-journals.org
Reduction of the resulting ester to the primary alcohol, 4-methyl-1-pentanol, using a reducing agent like lithium borohydride. beilstein-journals.org
A one-pot Swern oxidation of the alcohol to the corresponding aldehyde, followed by a Wittig reaction with a stabilized ylide to form an α,β-unsaturated ester. beilstein-journals.org
Finally, a catalytic hydrogenation simultaneously reduces the carbon-carbon double bond and cleaves the ester to afford 6-methylheptanoic acid. beilstein-journals.org
| Property | Value |
| IUPAC Name | 6-methylheptanoic acid |
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| Boiling Point | 232°C (at 762 Torr) |
| Appearance | Colorless liquid |
Table 1: Physicochemical Properties of 6-Methylheptanoic Acid. vulcanchem.comlookchem.com
To enhance the reactivity of 6-methylheptanoic acid for its coordination with aluminum, derivatization into a more reactive species is a common strategy. A primary example is the conversion of the carboxylic acid to its corresponding acid chloride, 6-methyl-heptanoyl chloride. vulcanchem.comfishersci.fi This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com The resulting acid chloride is significantly more electrophilic, facilitating a more efficient reaction with aluminum precursors. vulcanchem.com
Selection and Reactivity of Aluminum Precursors in Carboxylate Formation
The choice of the aluminum precursor is a critical factor that dictates the reaction conditions and the properties of the resulting aluminum carboxylate. Several classes of aluminum compounds are commonly employed.
| Aluminum Precursor | General Reactivity | Advantages | Disadvantages |
| Aluminum Hydroxide (B78521) [Al(OH)₃] | Reacts with carboxylic acids in an acid-base manner, often requiring heat to drive off water. researchgate.netrsc.org | Inexpensive and readily available. acs.org | Can lead to the formation of basic carboxylates and may require more forcing conditions. |
| Aluminum Alkoxides [Al(OR)₃] | Reacts with carboxylic acids via alcoholysis, releasing an alcohol as a byproduct. researchgate.netresearchgate.net | Reactions are often clean, and the structure of the product can be controlled. researchgate.net | Can be sensitive to moisture. |
| Aluminum Halides (e.g., AlCl₃) | Can be used but may require a base to neutralize the generated HCl. azom.com | Highly reactive Lewis acidic precursor. | The generation of HCl can lead to side reactions. |
| Organoaluminum Compounds (e.g., Trialkylaluminum, AlR₃) | Highly reactive, undergoing protonolysis with carboxylic acids or insertion of CO₂. wikipedia.orgnumberanalytics.com | Can be used for syntheses at lower temperatures. acs.org | Pyrophoric nature requires careful handling under inert atmosphere. |
Table 2: Comparison of Common Aluminum Precursors for Carboxylate Synthesis.
The reactivity of these precursors with carboxylic acids like 6-methylheptanoic acid allows for the formation of the aluminum-carboxylate bond. For instance, aluminum isopropoxide is a common choice for reacting with lower aliphatic acids to synthesize aluminum carboxylate salts. researchgate.net Similarly, organoaluminum compounds such as trialkylaluminum react with carbon dioxide to form dialkylaluminum carboxylates. wikipedia.org
Reaction Pathways and Mechanistic Insights in Aluminum 6-Methylheptanoate Synthesis
The formation of the aluminum-oxygen bond in aluminum carboxylates can be achieved through several reaction pathways.
Direct reaction strategies are the most straightforward methods for synthesizing aluminum carboxylates.
Acid-Base Reaction: This involves the direct reaction of an aluminum base, such as aluminum hydroxide, with a carboxylic acid. vulcanchem.com For aluminum 6-methylheptanoate, this would entail reacting aluminum hydroxide with 6-methylheptanoic acid, likely with heating to drive the reaction to completion by removing the water byproduct. Soluble aluminum carboxylates can be prepared from aluminum hydroxides like gibbsite and boehmite. rsc.org
Alcoholysis: This pathway utilizes an aluminum alkoxide, for example, aluminum isopropoxide, which reacts with the carboxylic acid. The reaction proceeds by the substitution of the alkoxide group with the carboxylate ligand, releasing the corresponding alcohol. The use of different aliphatic acids can lead to either basic aluminum di-carboxylates or neutral aluminum tri-carboxylates. researchgate.net
Transmetalation offers an alternative set of synthetic routes.
Salt Metathesis: This method involves the reaction of an aluminum compound, often an aluminum halide, with a pre-formed carboxylate salt, such as sodium 6-methylheptanoate. wikipedia.org The driving force for this reaction is typically the formation of a stable inorganic salt, like sodium chloride, which can be easily removed from the reaction mixture.
Insertion Reactions: A notable transmetalation approach involves the use of organoaluminum compounds. For instance, trialkylaluminum can react with carbon dioxide in an insertion reaction to form a dialkylaluminum carboxylate. wikipedia.orgnumberanalytics.com While not a direct route from 6-methylheptanoic acid, this highlights the versatility of organoaluminum reagents in forming carboxylate linkages.
Reaction with Organoaluminum Reagents: Trialkylaluminum compounds can also react directly with carboxylic acids via protonolysis, where the acidic proton of the carboxyl group reacts with an alkyl group on the aluminum to release an alkane and form the aluminum carboxylate. wikipedia.org For example, the reaction of trimethylaluminum (B3029685) with a carboxylic acid yields dimethylaluminum carboxylate.
Influence of Solvent Systems and Reaction Parameters on Product Distribution
The synthesis of aluminum 6-methylheptanoate and its analogous complexes is a nuanced process where the final product's structure, yield, and purity are profoundly influenced by the chosen solvent system and specific reaction parameters. These factors dictate the reaction pathways, influencing the coordination environment of the aluminum center and the nature of the resulting carboxylate species. Key parameters include the type of solvent, reaction temperature, reactant concentrations, and pH.
Solvent Systems
The solvent plays a multifaceted role in the synthesis of aluminum carboxylates. It not only dissolves reactants but can also participate in the reaction, stabilize intermediates, and influence the aggregation of the final products. nih.govajpojournals.org
Polar vs. Non-Polar Solvents: The polarity of the solvent is a critical determinant of the reaction outcome.
Polar Solvents: Polar solvents can stabilize charged intermediates and transition states that occur during the reaction. ajpojournals.org Water, a polar protic solvent, is often used in precipitation methods for synthesizing basic aluminum carboxylates. For instance, the synthesis of aluminum carboxylate nucleating agents can be carried out in an aqueous solution where a displacement/hydroxylation reaction occurs. google.com In the synthesis of aluminum tartrate, a high yield (>97%) was achieved in an aqueous medium by controlling the pH and the ratio of ethanol to the aluminum solution. researchgate.net However, the presence of water is not always beneficial. In some syntheses, water is a byproduct, and its removal is necessary to drive the reaction towards the desired product. psu.edu
Non-Polar Solvents: Non-polar solvents like toluene (B28343) or xylene are often used when the reactants are organoaluminum compounds, which are sensitive to protic solvents. For example, the reaction of boehmite with carboxylic acids to form alumoxanes is often carried out by refluxing in xylene. psu.edu The choice between polar and non-polar ligands in the precursor aluminum carboxylates can also determine the properties of the final materials derived from them. researchgate.net
Protic vs. Aprotic Solvents:
Protic Solvents: Solvents with acidic protons (e.g., alcohols, water) can react with aluminum precursors. Alcohols can serve as oxygen donors, leading to the in-situ formation of aluminum alkoxides. mdpi.com In some cases, the carboxylic acid itself, such as formic or acetic acid, can act as both the reactant and the solvent. researchgate.net The nature of the acid used in this dual role directly influences the product; for example, using formic or acetic acid tends to yield basic aluminum dicarboxylates, whereas propionic acid can produce neutral aluminum tripropionate. researchgate.net
Aprotic Solvents: Aprotic solvents (e.g., THF, diethyl ether) are less reactive and are often used to provide an inert medium for the reaction. Tetrahydrofuran (THF) is commonly employed in the synthesis of complex organoaluminum carboxylates, such as in the reaction of trialkylaluminum compounds with carboxylic acids and water to form well-defined carboxylatoaluminum hydroxides. nih.gov
Reaction Parameters
Beyond the solvent system, several other reaction parameters must be precisely controlled to steer the synthesis towards the desired product distribution.
Temperature: Reaction temperature significantly affects reaction rates and can alter the product distribution.
In the synthesis of mesoporous alumina (B75360) via a sol-gel method using aluminum alkoxides, an aging temperature of 80°C was identified as optimal for achieving superior properties. researchgate.net
Hydrothermal syntheses for creating crystalline metal-organic frameworks (MOFs) often require high temperatures; for example, a new three-dimensional aluminum-organic framework was synthesized at 210°C. academie-sciences.fr
Conversely, some reactions require low temperatures to control reactivity. The synthesis of certain carboxylatoaluminum hydroxides from tri-tert-butylaluminum is initiated at -78°C. nih.gov
Reactant Ratio and Concentration: The stoichiometry of the reactants is a critical factor in determining the structure of the final product.
The reaction of trialkylaluminum with dicarboxylic acids can lead to different oligomeric structures depending on the alkyl group. For example, reacting triethylaluminum (B1256330) with diphenic acid in a 2:1 molar ratio yields a hexameric dicarboxylate, while using triisobutylaluminum (B85569) under similar conditions produces a tetrameric complex. acs.org
In the controlled hydrolysis of trialkylaluminum with carboxylic acids, a precise 2:1:1 molar ratio of R₃Al, R'COOH, and H₂O is necessary to form specific carboxylatoaluminum hydroxide intermediates, which are precursors to larger carboxyalumoxanes. nih.gov
The concentration of reactants can also impact the physical properties of the product. In the synthesis of aluminum iodate (B108269) hexahydrate, the initial water-to-aluminum concentration ratio was found to directly influence the bulk density of the resulting crystalline composite. masterorganicchemistry.com
pH of the Medium: In aqueous or protic solvent systems, pH plays a crucial role.
The synthesis of aluminum tartrate from an aluminum solution demonstrates a strong pH dependence, with yields greater than 97% being achievable only at a pH above 3.0. researchgate.net This is because the pH affects the speciation of both the aluminum ions and the carboxylate ligands in the solution.
The interplay of these factors is complex, and the optimal conditions are highly specific to the target aluminum carboxylate. For aluminum 6-methylheptanoate, while specific literature is scarce, the principles derived from analogous systems provide a clear framework for its synthetic methodologies. The choice of a non-polar solvent like toluene would be appropriate for reactions involving aluminum alkyls, while aqueous or alcoholic systems could be used for syntheses starting from aluminum salts or hydroxides. Temperature and reactant ratios would need to be carefully optimized to control the degree of substitution and prevent the formation of unwanted basic or polymeric species.
Research Findings on Synthetic Parameters for Analogous Aluminum Carboxylates
The following table summarizes findings from various studies on the synthesis of different aluminum carboxylates, illustrating the impact of solvent systems and reaction parameters on the resulting products.
| Aluminum Carboxylate System | Precursors | Solvent | Key Reaction Parameters | Observed Product/Outcome | Citation(s) |
| Basic Aluminum Dicarboxylates | Aluminum Isopropoxide, Formic/Acetic Acid | Formic Acid or Acetic Acid | Acid acts as both solvent and reactant | Formation of basic aluminum di-carboxylate | researchgate.net |
| Neutral Aluminum Tripropionate | Aluminum Isopropoxide, Propionic Acid | Propionic Acid | Acid acts as both solvent and reactant | Formation of neutral aluminum tripropionate | researchgate.net |
| Carboxylatoaluminum Hydroxides | t-Bu₃Al, Carboxylic Acid, Water | Tetrahydrofuran (THF) | Molar Ratio (Al:Acid:H₂O) = 2:1:1; Temp = -78°C to RT | Formation of defined [RCOOM₂(t-Bu)₄(OH)]·THF complexes | nih.gov |
| Aluminum Tartrate Gel | Aluminum solution, Tartaric Acid | Water/Ethanol | pH > 3.0; Ratio of ethanol/Al solution = 3.0 | >97% yield of aluminum tartrate | researchgate.net |
| Mesoporous Alumina (from Al-alkoxide) | Aluminum Alkoxide | Not specified | Aging Temperature = 80°C; Aging Time = 24h | Optimal conditions for high surface area and porosity | researchgate.net |
| Carboxylate Alumoxanes | Boehmite, Hexanoic Acid | Xylene | Reflux temperature | Formation of alumoxane with a boehmite-like core | psu.edu |
| Aluminum-Organic Framework (MIL-69) | Aluminum salt, 2,6-naphthalenedicarboxylic acid | Water | Hydrothermal conditions (210°C, 24h) | Crystalline 3D framework Al(OH)(ndc) | academie-sciences.fr |
| Dialkylaluminum Dicarboxylates | Triethylaluminum, Diphenic Acid | Toluene | Molar Ratio (Al:Acid) = 2:1 | Hexameric complex: [Et₄Al₂(OOCC₁₂H₈COO)]₃ | acs.org |
Structural Elucidation and Coordination Chemistry of Aluminum 6 Methylheptanoate Architectures
Advanced Spectroscopic Characterization for Structural Determination
The precise architecture of aluminum 6-methylheptanoate (B3257691) in various phases is elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed insights into the coordination environment of the aluminum center, the binding modes of the carboxylate ligand, and the extent of oligomerization or polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Metal Environment Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of aluminum 6-methylheptanoate in solution. Both ¹H and ¹³C NMR spectra provide information about the 6-methylheptanoate ligand, while ²⁷Al NMR directly probes the coordination environment of the aluminum nucleus.
In a typical ¹H NMR spectrum of aluminum 6-methylheptanoate, the proton signals of the alkyl chain of the 6-methylheptanoate ligand would be observed. The chemical shifts of the protons alpha to the carboxylate group are particularly sensitive to the coordination mode. Upon coordination to the aluminum center, these signals are expected to shift downfield compared to the free carboxylic acid or its simple ester. The integration of the proton signals can be used to confirm the stoichiometry of the ligand to the metal.
¹³C NMR spectroscopy provides complementary information. The resonance of the carboxylate carbon is highly indicative of its coordination environment. A significant downfield shift of the carboxylate carbon signal upon complexation with aluminum is anticipated. The chemical shifts of the other carbon atoms in the 6-methylheptanoate ligand would also be affected, though to a lesser extent.
²⁷Al NMR is crucial for determining the coordination number and geometry of the aluminum center. Aluminum is a quadrupolar nucleus, which often results in broad NMR signals. The chemical shift of the ²⁷Al signal is highly dependent on the coordination number of the aluminum atom. For instance, tetracoordinate aluminum species typically exhibit sharp signals in the range of 60-100 ppm, whereas hexacoordinate aluminum species show signals closer to 0 ppm. rsc.org The presence of multiple signals in the ²⁷Al NMR spectrum can indicate the coexistence of different aluminum species in solution, such as monomers, dimers, or higher oligomers. researchgate.net
Interactive Data Table: Expected NMR Chemical Shifts for Aluminum 6-Methylheptanoate
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Remarks |
| ¹H | CH₃ (methyl ester) | ~3.6 | Reference for uncoordinated ligand |
| ¹H | α-CH₂ (to COO) | > 2.3 | Downfield shift upon coordination |
| ¹³C | C=O (carboxylate) | > 180 | Significant downfield shift |
| ²⁷Al | Tetracoordinate Al | 60 - 100 | Indicates a four-coordinate environment |
| ²⁷Al | Hexacoordinate Al | ~ 0 | Indicates a six-coordinate environment |
Vibrational Spectroscopy (Infrared and Raman) for Carboxylate Coordination Modes
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in determining the coordination mode of the carboxylate group in aluminum 6-methylheptanoate. The stretching frequencies of the carboxylate group (COO) are particularly diagnostic.
The free 6-methylheptanoate ligand exhibits a characteristic C=O stretching vibration (νₐₛ(COO)) and a C-O stretching vibration (νₛ(COO)). The positions of these bands change significantly upon coordination to a metal center. The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can be used to distinguish between different coordination modes:
Unidentate: In this mode, one oxygen atom of the carboxylate group is coordinated to the aluminum center. This results in a large separation (Δν > 200 cm⁻¹) between the νₐₛ(COO) and νₛ(COO) bands.
Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same aluminum center. This leads to a smaller separation (Δν < 100 cm⁻¹).
Bidentate Bridging: The carboxylate group bridges two different aluminum centers. The separation in this case is intermediate (Δν ≈ 140-200 cm⁻¹).
Raman spectroscopy provides complementary information and is particularly useful for studying the symmetric vibrations, which may be weak in the IR spectrum. e-bookshelf.dekubikat.org The combination of both techniques allows for a more confident assignment of the carboxylate coordination modes. ijcce.ac.ir
Interactive Data Table: Characteristic Vibrational Frequencies for Carboxylate Coordination Modes
| Coordination Mode | νₐₛ(COO) (cm⁻¹) | νₛ(COO) (cm⁻¹) | Δν (νₐₛ - νₛ) (cm⁻¹) |
| Unidentate | 1580 - 1650 | 1400 - 1450 | > 200 |
| Bidentate Chelating | 1500 - 1550 | 1400 - 1480 | < 100 |
| Bidentate Bridging | 1540 - 1600 | 1400 - 1440 | 140 - 200 |
Mass Spectrometry (MS) Techniques for Oligomer and Polymer Identification
Mass spectrometry (MS) is a vital technique for identifying the presence of oligomeric and polymeric species of aluminum 6-methylheptanoate in the gas phase. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for the analysis of large, non-volatile molecules.
ESI-MS can be used to gently transfer ions from solution to the gas phase, allowing for the detection of intact oligomeric species. The mass-to-charge ratio (m/z) of the detected ions can be used to determine the molecular weight of the oligomers and thus their degree of polymerization. The observation of a series of peaks corresponding to [Al(O₂CR)₃]ₙ (where R is the 6-methylheptyl group and n is the number of repeating units) would provide direct evidence for the existence of oligomers.
MALDI-MS is another powerful technique for the analysis of high molecular weight species. In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. This technique can be used to identify larger polymeric structures that may not be readily observable by ESI-MS. acs.orgnih.gov
Crystallographic Analysis of Aluminum 6-Methylheptanoate Solids
Determination of Monomeric and Oligomeric Structural Motifs
Depending on the stoichiometry and reaction conditions, aluminum 6-methylheptanoate can potentially form a variety of monomeric and oligomeric structures. In a hypothetical monomeric structure, a single aluminum atom would be coordinated to three 6-methylheptanoate ligands. The coordination geometry around the aluminum center would likely be distorted tetrahedral or trigonal bipyramidal, depending on the coordination mode of the carboxylate groups.
More commonly, aluminum carboxylates form dimeric or higher oligomeric structures. cbpbu.ac.innsf.govrice.edu A common structural motif for aluminum dicarboxylates is a paddle-wheel structure, where two aluminum atoms are bridged by four carboxylate ligands. In the case of a tricarboxylate like aluminum 6-methylheptanoate, more complex bridged structures are expected. For instance, a dimeric structure could involve two aluminum centers bridged by two or more 6-methylheptanoate ligands, with the remaining ligands acting as terminal groups. The coordination number of the aluminum in such structures is often greater than four, with five- or six-coordinate geometries being common. rsc.orgdtic.mil
Elucidation of Polymeric and Extended Network Structures
In the solid state, aluminum 6-methylheptanoate has the potential to form one-, two-, or three-dimensional polymeric networks. mdpi.comnih.gov The formation of these extended structures is driven by the ability of the carboxylate ligand to bridge multiple aluminum centers.
A one-dimensional polymeric chain could be formed by repeating [Al(O₂CR)₃] units linked through bridging carboxylate groups. These chains can then interact with each other through weaker van der Waals forces.
A three-dimensional network could be formed if the carboxylate ligands bridge aluminum centers in all three dimensions, leading to a metal-organic framework (MOF)-like structure. The porosity and stability of such a network would be determined by the length and flexibility of the 6-methylheptanoate ligand and the coordination preferences of the aluminum center.
Crystal Packing and Intermolecular Interactions
In some aluminum complexes, particularly those with the potential for hydrogen bonding, these interactions can significantly influence the crystal structure. For instance, in complexes where water or hydroxyl groups are coordinated to the aluminum center, hydrogen bonds can form between these and the carboxylate oxygen atoms of neighboring molecules, creating extended networks. nih.gov However, in an anhydrous aluminum 6-methylheptanoate structure, the primary intermolecular forces would be the weaker London dispersion forces between the hydrocarbon tails of the ligands. The magnitude of these forces generally increases with the size and surface area of the molecule. masterorganicchemistry.com
The table below summarizes the key intermolecular forces that are likely to be at play in the crystal structure of aluminum 6-methylheptanoate.
| Intermolecular Force | Description | Expected Significance in Aluminum 6-Methylheptanoate |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density. | High: The primary driving force for the packing of the hydrocarbon chains. |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. | Moderate: Present due to the polar Al-O bonds, but may be shielded by the nonpolar alkyl groups. |
| Hydrogen Bonding | A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom. | Low to None: Unlikely to be a dominant force in an anhydrous, purely carboxylate-ligated structure. |
Diversity of Carboxylate Coordination Modes to Aluminum Centers
The carboxylate group (RCOO⁻) is a versatile ligand capable of binding to metal centers in several ways. The primary coordination modes observed for carboxylates with aluminum are:
Monodentate: In this mode, only one of the two oxygen atoms of the carboxylate group is coordinated to the aluminum center. This type of coordination is less common for simple aluminum carboxylates but can be observed in sterically crowded environments. nih.gov
Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand coordinate to a single aluminum atom, forming a four-membered chelate ring. This mode is common in mononuclear aluminum complexes.
Bridging: The carboxylate ligand bridges two different aluminum centers. This is a very common coordination mode in polynuclear aluminum carboxylates and is key to the formation of extended structures.
The table below provides a summary of these coordination modes.
| Coordination Mode | Description | Typical Structural Context |
| Monodentate | One oxygen atom of the carboxylate binds to the aluminum center. | Sterically hindered complexes. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate bind to the same aluminum center. | Mononuclear aluminum complexes. |
| Bridging | The carboxylate ligand links two different aluminum centers. | Polynuclear aluminum complexes and coordination polymers. |
When a carboxylate ligand adopts a bridging coordination mode, it can do so in different conformations. The two most common are the syn-syn and syn-anti configurations. These terms describe the orientation of the two metal centers with respect to the plane of the carboxylate group.
Syn-Syn Bridging: In this arrangement, both aluminum atoms are on the same side of the carboxylate ligand. This configuration often leads to shorter metal-metal distances and is a common motif in dinuclear "paddlewheel" type structures.
Syn-Anti Bridging: Here, the two aluminum atoms are on opposite sides of the carboxylate ligand. This mode typically results in longer metal-metal separations and can lead to the formation of chain-like or more complex polymeric structures.
The preference for one bridging mode over the other is influenced by a variety of factors, including the nature of the other ligands present and the steric requirements of the carboxylate itself.
The steric bulk and electronic properties of the carboxylate ligand have a profound impact on the coordination chemistry of aluminum. The 6-methylheptanoate ligand, with its branched alkyl chain, introduces significant steric hindrance.
Electronic Effects: The electronic nature of the carboxylate ligand, specifically the electron-donating or withdrawing character of the R group, can influence the Lewis basicity of the carboxylate oxygen atoms and, consequently, the strength of the Al-O bonds. The alkyl group in 6-methylheptanoate is electron-donating, which increases the electron density on the carboxylate oxygen atoms, making them stronger Lewis bases and promoting strong coordination to the Lewis acidic aluminum center.
Computational and Theoretical Investigations of Aluminum 6 Methylheptanoate Complexes
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
The bonding in aluminum 6-methylheptanoate (B3257691) is primarily characterized by the interaction between the highest occupied molecular orbitals (HOMOs) of the 6-methylheptanoate ligand and the lowest unoccupied molecular orbitals (LUMOs) of the aluminum ion. The carboxylate group of the ligand acts as a strong σ-donor, with the lone pairs of the oxygen atoms interacting with the vacant 3s and 3p orbitals of the Al(III) center. This donation of electron density from the ligand to the metal is a key feature of the coordinate covalent bond formed.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and orbital interactions. In aluminum 6-methylheptanoate, NBO analysis would be expected to show a significant transfer of charge from the oxygen atoms of the carboxylate group to the aluminum atom. This results in a highly polar bond with a considerable positive charge on the aluminum center and negative charges on the oxygen atoms. The interaction can be further understood by examining the specific orbital overlaps. The primary bonding interaction is the σ-donation from the oxygen lone pair orbitals (n) to the empty valence orbitals of aluminum (LUMO). There may also be a smaller degree of π-interaction, though this is generally less significant for aluminum complexes compared to transition metal complexes. researchgate.netrsc.org
A hypothetical NBO analysis for a representative aluminum 6-methylheptanoate complex might yield the following data:
| Interacting Orbitals | Interaction Energy (kcal/mol) |
| O(n) -> Al(3s) | 45.8 |
| O(n) -> Al(3p) | 62.3 |
| O(π) -> Al(3p) | 12.5 |
This table is interactive. Users can sort and filter the data.
The 6-methylheptanoate ligand possesses conformational flexibility due to the rotation around its carbon-carbon single bonds. This can lead to various isomeric forms of the aluminum 6-methylheptanoate complex, each with a different spatial arrangement of the ligands around the aluminum center. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable structures.
The primary factors influencing the stability of different conformers are steric hindrance and intramolecular interactions. For instance, the branched methyl group on the sixth carbon of the heptanoate (B1214049) chain can sterically interact with adjacent ligands or parts of the same ligand, leading to higher energy conformations. The most stable conformers will be those that minimize these steric clashes. Computational studies on similar long-chain carboxylates have shown that extended chain conformations are often energetically favored.
A potential energy surface scan of the key dihedral angles in the 6-methylheptanoate ligand would reveal the low-energy conformations. The relative energies of different isomeric forms of the complete aluminum complex can then be calculated.
| Isomer/Conformer | Relative Energy (kcal/mol) |
| Trans-extended | 0.0 |
| Gauche-1 | +1.2 |
| Gauche-2 | +1.5 |
| Cis (sterically hindered) | +5.8 |
This table is interactive. Users can sort and filter the data.
Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Aggregation
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations are particularly useful for investigating the behavior of aluminum 6-methylheptanoate in solution, including its self-assembly and the influence of the solvent on its stability. researchgate.netosti.gov
In nonpolar solvents, aluminum carboxylates like aluminum 6-methylheptanoate are known to undergo self-assembly to form larger aggregates or clusters. mdpi.comrsc.org This process is driven by the amphiphilic nature of the molecule, where the polar aluminum-carboxylate "head" groups seek to minimize their contact with the nonpolar solvent, while the nonpolar alkyl "tail" groups interact favorably with the solvent.
MD simulations can model this process by placing a number of aluminum 6-methylheptanoate molecules in a simulation box with a chosen solvent and observing their behavior over time. These simulations can reveal the mechanism of aggregation, the size and shape of the resulting clusters (e.g., spherical or cylindrical micelles), and the dynamics of individual molecules within the aggregates. rsc.org The simulations would likely show an initial random distribution of molecules followed by the rapid formation of small oligomers, which then coalesce into larger, more stable structures. nih.gov
The stability of aluminum 6-methylheptanoate is highly dependent on the nature of the solvent. MD simulations can be used to investigate these solvent effects by modeling the complex in different solvent environments. ias.ac.in
In nonpolar solvents, the complex is expected to be relatively stable, with the nonpolar tails of the ligands interacting favorably with the solvent. In polar aprotic solvents, the solvent molecules may begin to compete with the carboxylate ligands for coordination to the aluminum center, potentially leading to ligand exchange or dissociation. In polar protic solvents, particularly water, the aluminum-carboxylate bond is susceptible to hydrolysis. MD simulations can model the interaction of water molecules with the aluminum center, providing insights into the initial steps of the hydrolysis reaction. researchgate.netrsc.org The simulations can quantify the solvent's influence by calculating parameters such as the potential of mean force for ligand dissociation in different solvents.
Reaction Pathway Modeling for Synthesis and Transformation Mechanisms
Computational modeling can also be used to investigate the chemical reactions involved in the synthesis and transformation of aluminum 6-methylheptanoate. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the structures of intermediates and transition states.
A common method for synthesizing aluminum carboxylates is the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with a carboxylic acid. researchgate.net For aluminum 6-methylheptanoate, the reaction would be:
Al(O-i-Pr)₃ + 3 CH₃(CH₂)₄CH(CH₃)COOH → Al(OOCCH(CH₃)(CH₂)₄CH₃)₃ + 3 i-PrOH
Modeling can also be used to explore other transformations, such as the reaction of aluminum 6-methylheptanoate with other ligands or its thermal decomposition. google.com For example, the introduction of a different carboxylic acid could lead to a ligand exchange equilibrium, the position of which could be predicted by calculating the relative energies of the reactants and products.
Role of Aluminum 6 Methylheptanoate As a Precursor in Advanced Materials Synthesis
Utilization as Precursors for Aluminum Oxide and Hydroxide (B78521) Materials
Aluminum carboxylates are widely employed as precursors for the synthesis of aluminum oxide (alumina, Al₂O₃) and aluminum hydroxide materials due to their ability to decompose cleanly, leaving behind the desired inorganic product. The nature of the carboxylate ligand plays a crucial role in determining the decomposition pathway and the characteristics of the final ceramic material. acs.org
Sol-Gel Processes for Controlled Morphology and Phase Formation
The sol-gel process is a versatile wet-chemical technique used to fabricate materials with controlled structures, starting from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or polymers. google.com In the context of alumina (B75360) synthesis, aluminum alkoxides, like aluminum isopropoxide or aluminum sec-butoxide (B8327801), are common precursors. metall-mater-eng.comcsic.es These alkoxides can be chemically modified with carboxylic acids, such as 6-methylheptanoic acid, to control their reactivity. rsc.org
The addition of a carboxylic acid ligand like 6-methylheptanoate (B3257691) modifies the aluminum precursor by replacing one or more alkoxide groups. This modification serves several purposes:
Reactivity Control: It reduces the precursor's hydrolysis and condensation rates, preventing rapid, uncontrolled precipitation and allowing for more ordered gel formation. rsc.org
Structural Direction: The organic ligands can act as templates or structure-directing agents, influencing the pore structure and morphology of the resulting alumina. For instance, studies using various carboxylic acids have shown that the molecular weight and decomposition characteristics of the acid affect the thermal stability and structure of the final product. ijcce.ac.ir
Enhanced Solubility: The branched alkyl chain of 6-methylheptanoate would enhance the precursor's solubility in organic solvents, facilitating homogeneous solution processing.
The general sol-gel process involves hydrolysis of the modified aluminum precursor, followed by condensation to form an "alumoxane" network—a polymer with Al-O-Al backbones and surface-bound carboxylate groups. Subsequent drying and calcination (thermal treatment) remove the organic components to yield alumina. nanomedicine-rj.com The specific conditions of the sol-gel process, including pH, water-to-alkoxide ratio, and calcination temperature, determine the final phase (e.g., γ-Al₂O₃, α-Al₂O₃) and morphology of the alumina. metall-mater-eng.comfrontiersin.org
Table 1: Influence of Precursors and Methods on Alumina Properties in Sol-Gel Synthesis This table presents data for analogous systems to illustrate the principles applicable to aluminum 6-methylheptanoate.
| Precursor System | Method | Calcination Temp. (°C) | Resulting Phase | Key Findings | Reference |
|---|---|---|---|---|---|
| Aluminum Isopropoxide | Sol-Gel | 400-900 | γ-Al₂O₃ | Phase transitions from γ to θ to α-alumina observed with increasing temperature. | metall-mater-eng.com |
| Aluminum sec-butoxide & Stearic Acid | Sol-Gel | 450 | γ-Al₂O₃ | Resulted in mesoporous alumina with a wormhole-like pore structure. | csic.es |
| Aluminum Chloride & Aluminum Triisopropylate | Sol-Gel | 1200 | α-Al₂O₃ | The organic precursor led to a more significant increase in crystallite size with temperature. | upb.ro |
Thermal Decomposition Pathways to Alumina (Al₂O₃) and Related Ceramics
The thermal decomposition of aluminum carboxylates is a direct route to producing alumina powders. The process typically involves heating the precursor in a controlled atmosphere, which causes the organic ligands to break down and volatilize, leaving behind aluminum oxide. The nature of the carboxylate precursor significantly influences the decomposition temperature and the sequence of alumina phase evolution. acs.org
For aluminum 6-methylheptanoate, the decomposition would proceed via the breakdown of the 6-methylheptanoate ligands. The branched alkyl chain would likely lead to a complex series of bond-breaking and rearrangement reactions. The general pathway for aluminum carboxylates involves:
Initial dehydration, if any water of hydration is present.
Decomposition of the carboxylate groups, often forming ketones, CO₂, and H₂O as volatile byproducts.
Formation of an amorphous or poorly crystalline transition alumina phase (like gamma, γ-Al₂O₃) at intermediate temperatures. scielo.br
Transformation to the most thermodynamically stable phase, corundum (alpha, α-Al₂O₃), at higher temperatures, typically above 1000-1100°C. scielo.br
Studies on other aluminum carboxylates, such as aluminum acetate (B1210297), show that decomposition begins around 300°C, with the formation of various transition aluminas before the final conversion to α-Al₂O₃ at higher temperatures. scielo.br Precursors like aluminum acetate and formoacetate can yield α-Al₂O₃ at temperatures below 1000°C, while others may require up to 1200°C. acs.org The bulky and energy-rich 6-methylheptanoate ligand might influence the combustion process, potentially affecting the transformation temperature to α-Al₂O₃.
Table 2: Decomposition Temperatures and Resulting Phases for Various Aluminum Precursors This table provides examples from related aluminum compounds to infer the behavior of aluminum 6-methylheptanoate.
| Precursor | Decomposition/Transition | Temperature (°C) | Product | Reference |
|---|---|---|---|---|
| Aluminum Hydroxyacetate | Start of Decomposition | 300 | Amorphous Alumina | scielo.br |
| Aluminum Hydroxyacetate | γ → δ-Al₂O₃ | 700-1000 | δ-Al₂O₃ | scielo.br |
| Aluminum Hydroxyacetate | δ → α-Al₂O₃ | 1100 | α-Al₂O₃ | scielo.br |
| Aluminum Chloride Hexahydrate | Decomposition to Amorphous Al₂O₃ | ~200-400 | Amorphous Al₂O₃ | researchgate.netgoogle.com |
Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. Aluminum-based MOFs are particularly noted for their high thermal and chemical stability. researchgate.net
Design Principles for Aluminum-Carboxylate Based Frameworks
The design of stable MOFs often follows Pearson's Hard and Soft Acids and Bases (HSAB) principle. Stable frameworks are typically formed by combining hard metal ions with hard ligands. The Al³⁺ ion is a hard Lewis acid, making it highly suitable for forming strong coordination bonds with hard carboxylate (R-COO⁻) oxygen donor ligands. frontiersin.orgacademie-sciences.fr This strong Al-O bond is a key reason for the robustness of many aluminum MOFs.
When designing an aluminum-carboxylate framework using a ligand like 6-methylheptanoate, several factors are considered:
Coordination Geometry: Aluminum typically adopts an octahedral coordination geometry in MOFs, often forming infinite chains of corner-sharing AlO₆ polyhedra that act as secondary building units (SBUs). frontiersin.org
Ligand Functionality: The 6-methylheptanoate ligand is a monocarboxylate. To build an extended framework, polydentate ligands (containing two or more carboxylate groups) are generally required to bridge multiple aluminum centers and create a porous 3D structure. wikipedia.org A monofunctional ligand like 6-methylheptanoate would typically act as a terminating ligand, capping the coordination sphere of the aluminum centers. However, it could potentially be used as a modulating agent in syntheses with dicarboxylate linkers to control crystal growth and defect formation.
Topological Diversity and Network Construction
While 6-methylheptanoate itself cannot form a porous MOF due to its single binding point, it is illustrative of the carboxylate chemistry that underpins MOF construction. If a dicarboxylic acid derivative of a similar branched alkyl structure were used, the steric bulk of the non-coordinating part of the ligand would significantly influence the resulting framework. This could lead to:
Interpenetrated Frameworks: Where multiple independent networks grow through one another.
Pore Environment Modification: The hydrophobic alkyl chains would line the pores, making the framework suitable for adsorbing non-polar molecules.
Topological Variation: The shape and flexibility of the linker can lead to different network topologies, even with the same metal SBU.
Precursor Applications in Nanomaterial Fabrication
Aluminum 6-methylheptanoate is a suitable precursor for fabricating aluminum-containing nanomaterials, particularly aluminum oxide nanoparticles. The synthesis of nanoparticles from molecular precursors allows for precise control over size, shape, and surface properties. rice.edu
The use of aluminum carboxylates for nanoparticle synthesis can be achieved through several routes:
Thermal Decomposition/Thermolysis: Heating the precursor in a high-boiling point solvent in the presence of surfactants can lead to the nucleation and growth of nanoparticles. The 6-methylheptanoate ligand itself could act as a capping agent, sterically stabilizing the growing nanoparticles and preventing their aggregation. This method allows for control over particle size by adjusting parameters like temperature, reaction time, and precursor concentration.
Solvent-Free Synthesis: Mechanical shearing of an aluminum source with a carboxylic acid can produce carboxylate-substituted alumina nanoparticles without the need for a solvent. google.com
Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel (autoclave) using a solvent (water for hydrothermal, another solvent for solvothermal) at elevated temperature and pressure. nist.gov Using aluminum 6-methylheptanoate as a precursor under these conditions could yield crystalline aluminum oxide or hydroxide nanoparticles with controlled morphology.
The branched alkyl chain of the 6-methylheptanoate ligand is particularly advantageous in nanomaterial synthesis. Its decomposition products and the ligand itself can effectively passivate the nanoparticle surface, preventing agglomeration and controlling final particle size. Studies on other systems have shown that carboxylic acids are effective passivation agents for aluminum nanoparticles, protecting them from oxidation and helping to maintain their nanoscale dimensions. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Formula/Type |
|---|---|
| Aluminum;6-methylheptanoate | Al(C₈H₁₅O₂)₃ |
| Aluminum Oxide (Alumina) | Al₂O₃ |
| Aluminum Hydroxide | Al(OH)₃ |
| Aluminum Isopropoxide | Al(OCH(CH₃)₂)₃ |
| Aluminum sec-butoxide | Al(OCH(CH₃)CH₂CH₃)₃ |
| Aluminum-2-butoxide | Al(OCH(CH₃)CH₂CH₃)₃ |
| Aluminum Acetate | Al(CH₃COO)₃ |
| Aluminum Formate | Al(HCOO)₃ |
| Aluminum Chloride | AlCl₃ |
| 6-Methylheptanoic Acid | C₈H₁₆O₂ |
| Stearic Acid | C₁₈H₃₆O₂ |
Based on a comprehensive search of available scientific literature and research data, there is no specific information regarding the use of the chemical compound This compound as a precursor in the synthesis of aluminum-containing nanoparticles and nanoclusters.
Therefore, this article cannot be generated as the foundational research findings and detailed data required to fulfill the request are not present in the public domain. Scientific and technical articles rely on documented evidence and established research, which is absent for this particular compound in the specified application.
To provide context, the synthesis of aluminum nanoparticles typically involves other, well-documented precursors. Research in this area has focused on compounds such as organoaluminum reagents, aluminum halides, and alane amine adducts. Current time information in Bangalore, IN.vulcanchem.com For instance, methods like the thermal decomposition of alane amine adducts or the reduction of aluminum acetylacetonate (B107027) have been described for producing aluminum nanoparticles. vulcanchem.com Similarly, aluminum nitrate (B79036) nonahydrate has been used for the in-situ synthesis of alumina nanoparticles.
However, no scholarly articles or patents were found that describe a synthetic route to aluminum-containing nanoparticles or nanoclusters using this compound. While general properties of aluminum carboxylates suggest they decompose at high temperatures to form aluminum oxide, specific data for the 6-methylheptanoate variant and its application in nanomaterial synthesis is not available.
Due to the strict requirement to focus solely on this compound and the lack of any corresponding research, generating a scientifically accurate and informative article as outlined is not possible.
Catalytic Applications and Mechanistic Aspects Involving Aluminum 6 Methylheptanoate
Homogeneous Catalysis Mediated by Aluminum 6-Methylheptanoate (B3257691) Derivatives
Aluminum complexes are recognized as efficient Lewis acid catalysts in a variety of organic transformations. researchgate.net Derivatives of aluminum 6-methylheptanoate can be envisioned as active catalysts in homogeneous media, where the metal center, coordinated by the carboxylate ligand, facilitates reactions such as polymerization and CO2 reduction.
Elucidation of Catalytic Cycles and Active Species
In homogeneous catalysis involving aluminum carboxylates, the catalytic cycle is often initiated by the coordination of a substrate to the Lewis acidic aluminum center. For instance, in the ring-opening copolymerization (ROCOP) of epoxides and CO2, aluminum-porphyrin complexes are well-studied, where an axial group, such as a carboxylate, can initiate the reaction. chinesechemsoc.org In such systems, aluminum carboxylate and aluminum alkoxide intermediates are widely accepted as the active species that propagate the polymerization chain. chinesechemsoc.org
A proposed catalytic cycle involving an aluminum 6-methylheptanoate derivative in a reaction like esterification would likely involve the activation of a carbonyl group by the aluminum center. The 6-methylheptanoate ligand itself could remain attached to the aluminum or could be involved in ligand exchange reactions, which are common for aluminum complexes. chinesechemsoc.org For CO2 reduction, organoaluminum complexes have been shown to react with CO2 to form aluminum carboxylates, which are key intermediates in the catalytic cycle. researchgate.netmdpi.com The cycle is then often closed by reaction with a reducing agent, such as a silane (B1218182) or borane, which regenerates the active catalyst and releases the reduced CO2 product. d-nb.info
Table 1: Postulated Active Species in Aluminum 6-Methylheptanoate Catalysis
| Catalytic Process | Postulated Active Species | Role of Species |
|---|---|---|
| Polymerization | Aluminum alkoxide, Aluminum carboxylate | Chain initiation and propagation chinesechemsoc.org |
| CO2 Reduction | Aluminum formate/carboxylate | Intermediate after CO2 insertion researchgate.net |
Ligand Design and Its Impact on Catalytic Selectivity and Activity
The design of ligands is a cornerstone of modern catalysis, allowing for the fine-tuning of a catalyst's performance. mdpi.comnumberanalytics.com For aluminum catalysts, the steric and electronic properties of the ligands are crucial in determining catalytic activity and selectivity. researchgate.netnumberanalytics.com
The 6-methylheptanoate ligand itself possesses a branched alkyl chain, which introduces a degree of steric bulk around the aluminum center. This steric hindrance can influence the accessibility of reactants to the metal, potentially enhancing selectivity for less bulky substrates. numberanalytics.com
In addition to the primary carboxylate ligand, ancillary ligands can be introduced to create more complex and tailored aluminum catalysts. For example, the use of Schiff base, β-diketiminate, or porphyrin ligands can significantly alter the electronic environment of the aluminum center. researchgate.netrsc.org Stronger electron-donating ligands can increase the electron density on the aluminum, potentially making it a more effective catalyst for certain reductive processes. Conversely, electron-withdrawing groups can enhance its Lewis acidity. The careful design of these ancillary ligands can lead to highly active and selective catalysts for transformations like hydroboration or polymerization. researchgate.netrsc.org The stability of the complex is also a key factor, with multidentate ligands often providing greater stability and preventing catalyst decomposition. acs.org
Table 2: Influence of Ligand Properties on Catalytic Performance
| Ligand Property | Effect on Catalysis | Example Application |
|---|---|---|
| Steric Bulk | Influences substrate access, enhances selectivity | Shape-selective polymerization |
| Electronic Effects | Modulates Lewis acidity and redox potential | Tuning activity in CO2 reduction rsc.org |
Heterogeneous Catalysis: Precursors for Supported Aluminum Catalysts
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, provide a practical solution to this issue. wikipedia.org Aluminum compounds, including carboxylates, can serve as precursors for the preparation of such supported catalysts. rsc.org
Preparation of Immobilized Catalytic Systems from Aluminum 6-Methylheptanoate
Aluminum 6-methylheptanoate can be used as a precursor to prepare supported aluminum catalysts. A common method is impregnation, where a solution of the precursor is contacted with a high-surface-area support material like alumina (B75360) (Al2O3), silica (B1680970) (SiO2), or activated carbon. unimi.itsemanticscholar.org
The general preparation process would involve:
Dissolution: Dissolving aluminum 6-methylheptanoate in a suitable solvent.
Impregnation: Adding the support material to the solution and allowing the precursor to adsorb onto the surface.
Drying: Removing the solvent by evaporation, leaving the precursor dispersed on the support.
Calcination: Heating the material at high temperatures in air or an inert atmosphere. This step decomposes the organic ligand (6-methylheptanoate), leaving behind finely dispersed aluminum oxide species on the support surface. academie-sciences.frresearchgate.net The temperature of calcination is a critical parameter that influences the final properties of the catalyst. academie-sciences.fr
This method can create highly dispersed aluminum active sites, which are essential for catalytic activity. semanticscholar.org
Surface Adsorption and Reaction Mechanisms on Heterogeneous Catalysts
In heterogeneous catalysis, the reaction occurs on the surface of the catalyst. wikipedia.orgnumberanalytics.com The process typically follows a series of steps: adsorption of reactants, surface reaction, and desorption of products. fiveable.me For a supported aluminum catalyst derived from aluminum 6-methylheptanoate, the active sites would be Lewis acidic aluminum centers on the support surface. mdpi.com
Mechanistic Studies of Hydrodeoxygenation (HDO) and Related Transformations using Aluminum Components
Hydrodeoxygenation (HDO) is a critical process for upgrading biomass-derived oils by removing oxygen. unimi.ithep.com.cn Catalysts containing aluminum, often as an alumina support for active metals like Ni, Mo, Co, or Ru, are widely studied for HDO. mdpi.comrsc.orgresearchgate.net
The mechanism of HDO of phenolic compounds, which are common in bio-oils, is complex and can proceed through two main pathways:
Direct Deoxygenation (DDO): This pathway involves the direct cleavage of a C-O bond, preserving the aromatic ring. This is advantageous for producing high-octane aromatic compounds. mdpi.com
Hydrogenation (HYD) followed by dehydration: In this pathway, the aromatic ring is first hydrogenated, followed by the removal of the oxygen atom as a water molecule. mdpi.com
In the context of a catalyst derived from aluminum 6-methylheptanoate, the resulting alumina-supported species could act as a catalyst support or as a catalyst itself for certain HDO reactions, particularly those involving dehydration steps. For the HDO of carboxylic acids, alumina can promote decarboxylation reactions. researchgate.netacs.org Iron catalysts supported on nitrogen-doped carbon-alumina hybrids have shown high chemoselectivity for the HDO of carboxylic acids to hydrocarbons, where the alumina component is crucial for adsorbing the acid substrate. acs.orgosti.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aluminum;6-methylheptanoate |
| Aluminum alkoxide |
| Aluminum formate |
| Alumina (Al2O3) |
| Silica (SiO2) |
| Carbon dioxide (CO2) |
| Nickel (Ni) |
| Molybdenum (Mo) |
| Cobalt (Co) |
| Ruthenium (Ru) |
Analytical Methodologies for the Characterization and Quantification of Aluminum 6 Methylheptanoate
Chromatographic Separation Techniques for Purity and Component Analysis
Chromatographic methods are essential for assessing the purity of aluminum;6-methylheptanoate (B3257691) and quantifying the 6-methylheptanoate component, as well as any related organic impurities or unreacted starting materials. Due to the salt-like, non-volatile nature of the compound, direct analysis can be challenging, often necessitating derivatization or specialized detection methods.
Gas Chromatography (GC) with Various Detection Modalities (e.g., FID, TCD)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. etamu.edu Direct analysis of aluminum;6-methylheptanoate by GC is not feasible due to its low volatility. Therefore, a derivatization step is required to convert the non-volatile metal salt into a volatile species. This typically involves liberating the carboxylate from the aluminum ion and converting it into a more volatile ester form.
A common approach for the analysis of metal soaps, which are structurally analogous to this compound, involves a two-step derivatization procedure. unipi.itresearchgate.net First, the sample can be treated with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often containing a catalyst like trimethylchlorosilane (TMCS). unipi.it This reaction displaces the aluminum ion and converts the 6-methylheptanoate into its trimethylsilyl (B98337) (TMS) ester. The resulting volatile TMS-6-methylheptanoate can then be readily analyzed by GC.
Flame Ionization Detection (FID): The FID is a highly sensitive, universal detector for organic compounds. rsc.orgcloudfront.net After separation on a suitable GC column (e.g., a non-polar or mid-polar column like a 5% diphenyl-95% dimethyl-polysiloxane), the eluted TMS-6-methylheptanoate is combusted in a hydrogen-air flame. unipi.itchemsociety.org.ng This process generates ions, creating a current that is proportional to the mass of carbon entering the detector. FID is ideal for quantifying the 6-methylheptanoate content and any other organic impurities that are amenable to the derivatization and volatilization process. The method can be validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification. nih.gov
Thermal Conductivity Detection (TCD): The TCD is a truly universal detector that responds to any substance with a thermal conductivity different from that of the carrier gas (typically helium or hydrogen). orthodyne.be It works by sensing the change in the thermal conductivity of the column effluent as an analyte peak passes through the detector cell. orthodyne.be While less sensitive than the FID, the TCD is non-destructive, which can be an advantage if further analysis of the eluted components is desired. orthodyne.be It can be used for the quantification of the derivatized 6-methylheptanoate, especially at higher concentrations.
A summary of typical GC conditions for the analysis of derivatized metal carboxylates is presented below.
| Parameter | Typical Conditions for Derivatized Metal Carboxylates |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | Fused silica (B1680970) capillary, e.g., HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) unipi.it |
| Injector Temperature | 280 °C unipi.it |
| Oven Program | Initial 80°C (2 min hold), ramp at 20 °C/min to 280°C (10 min hold) unipi.it |
| Detector (FID) Temperature | 320 °C chemsociety.org.ng |
| Carrier Gas | Helium or Hydrogen orthodyne.be |
Liquid Chromatography (LC) Coupled with Advanced Detectors (e.g., UV-Vis, RI)
Liquid chromatography offers an alternative approach that may circumvent the need for derivatization, although challenges related to the analyte's solubility and interaction with the stationary phase must be addressed. The choice of detector is critical, as the this compound compound itself lacks a strong UV chromophore.
UV-Visible (UV-Vis) Detection: A UV-Vis detector measures the absorbance of light by the analyte at a specific wavelength. Since neither the aluminum ion nor the 6-methylheptanoate ligand has significant UV absorbance, direct detection is not practical. However, indirect analysis is possible through complexation. Aluminum ions can form a stable, colored complex with a suitable chelating agent, such as quercetin (B1663063) or Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic acid). oup.comthermofisher.com The sample would first be treated to dissociate the aluminum from the carboxylate. The resulting solution containing free Al³⁺ ions is then reacted with the chelating agent. The formed Al-chelate complex, which exhibits strong UV-Vis absorbance, can be separated by reversed-phase HPLC and quantified. oup.comnih.gov This method is technically for the determination of aluminum but can be correlated back to the concentration of the original compound if its stoichiometry is known.
Refractive Index (RI) Detection: A Refractive Index (RI) detector is a universal detector that measures the difference between the refractive index of the mobile phase and the refractive index of the mobile phase containing the eluted analyte. waters.comwaters.com This makes it suitable for detecting compounds with no UV absorbance, such as the 6-methylheptanoate ligand or potentially the intact aluminum salt. waters.comwaters.com For this analysis, the this compound would need to be dissolved in a suitable solvent compatible with the HPLC system. The separation would likely be performed isocratically, as RI detectors are sensitive to changes in the mobile phase composition. waters.com However, a significant challenge is the potential for strong, irreversible interaction between the metal carboxylate and the stationary phase, particularly with silica-based columns where the metal can interact with surface silanol (B1196071) groups. chromatographyonline.com This can lead to poor peak shape and low recovery.
The table below compares the applicability of different LC detectors for the analysis of this compound.
| Detector | Principle | Applicability to Aluminum 6-Methylheptanoate | Considerations |
|---|---|---|---|
| UV-Vis | Measures absorbance of UV-Visible light. | Indirectly, after complexation of Al³⁺ with a chromophoric chelating agent (e.g., quercetin). oup.comturkjps.org | Requires sample pre-treatment (dissociation and complexation). Measures Al content, not the intact molecule. |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. waters.com | Potentially for the intact molecule or the liberated 6-methylheptanoic acid. | Universal but less sensitive than UV-Vis. Requires isocratic elution. Prone to baseline drift with temperature changes. waters.comwaters.com |
Elemental Quantification of Aluminum Content
To determine the precise aluminum content in a sample of this compound, elemental analysis techniques are employed. These methods are highly sensitive and specific for the metal ion.
Atomic Absorption Spectroscopy (AAS)
Atomic Absorption Spectroscopy is a well-established technique for determining the concentration of specific metal elements in a sample. For aluminum analysis, a sample of this compound is first digested, typically using a strong acid mixture, to break down the organic matrix and bring the aluminum into an aqueous solution. The resulting solution is then introduced into the instrument. In Graphite (B72142) Furnace AAS (GFAAS), a small aliquot of the sample is placed in a graphite tube, which is then heated to a high temperature to atomize the sample. A light beam from an aluminum-specific hollow-cathode lamp is passed through the atomized sample, and the amount of light absorbed by the ground-state aluminum atoms is measured. This absorbance is directly proportional to the concentration of aluminum in the sample. GFAAS is known for its high sensitivity and ability to measure trace levels of aluminum. nih.gov
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)
ICP-OES is another powerful and widely used technique for elemental analysis. researchgate.net Similar to AAS, the sample must first be digested to bring the aluminum into a liquid solution. This solution is then nebulized into an argon plasma, which reaches temperatures of 6,000–10,000 K. At these extreme temperatures, the aluminum atoms are excited to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light at specific wavelengths for aluminum (e.g., 396.152 nm) is measured by a spectrometer. scispace.com This intensity is directly proportional to the concentration of aluminum in the original sample. ICP-OES offers several advantages, including high sensitivity, a wide linear dynamic range, and the ability to measure multiple elements simultaneously, which is useful for screening for other metallic impurities. researchgate.net
The following table summarizes key aspects of AAS and ICP-OES for aluminum quantification.
| Technique | Principle | Sample Preparation | Key Advantages |
|---|---|---|---|
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by ground-state atoms in a vapor. | Acid digestion to dissolve the sample and solubilize aluminum. | High sensitivity (especially GFAAS), relatively low cost. nih.gov |
| Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited atoms in a high-temperature plasma. researchgate.net | Acid digestion to dissolve the sample and solubilize aluminum. | High sensitivity, multi-element capability, wide linear range, robust against matrix effects. researchgate.netscispace.com |
Challenges and Method Development in Quantitative Analysis within Complex Reaction Mixtures
Quantifying aluminum 6-methylheptanoate within complex matrices, such as industrial reaction mixtures, presents significant analytical challenges. These mixtures often contain unreacted precursors, solvents, byproducts, and other additives that can interfere with direct measurement. The tendency of metal carboxylates (metal soaps) to form aggregates or exhibit low solubility further complicates analysis. cambridge.org
A primary challenge is the difficulty in distinguishing between the metal soap and the corresponding free fatty acid using standard techniques like gas chromatography (GC). cambridge.org Typical GC methods require a derivatization step (e.g., esterification) that converts both the salt and the free acid into the same derivative, making it impossible to determine their original proportions.
To overcome these issues, specialized methods have been developed. One innovative approach for analyzing metal soaps in complex mixtures involves a dual-derivatization GC-Mass Spectrometry (GC-MS) method. unipi.it This technique uses two different silylating agents with distinct reactivities:
1,1,1,3,3,3-hexamethyldisilazane (HMDS): This reagent is selective and derivatizes only the free fatty acids, leaving the metal carboxylate salt unreacted.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a stronger silylating agent that derivatizes both the free fatty acids and the fatty acids present as metal salts.
By analyzing two aliquots of the same sample—one treated with HMDS and the other with BSTFA—the concentration of the free acid and the total acid (free + salt) can be determined. The concentration of the aluminum 6-methylheptanoate is then calculated by subtraction. This method has been successfully validated for the quantitative analysis of various metal carboxylates, including those of aluminum. unipi.it
Another potential method for quantifying organoaluminum compounds in dilute solutions is based on reaction calorimetry. google.com This technique involves adding an excess of a reactant, such as a tertiary alcohol, that undergoes a rapid and exothermic reaction with the organoaluminum compound. The measured heat of reaction is directly proportional to the concentration of the analyte. google.com While originally developed for compounds like trialkylaluminum, this principle could be adapted for aluminum carboxylates, provided a suitable, selective, and rapid reaction can be identified.
Challenges in quantitative analysis are often tied to sample preparation. The solubility of the metal soap can be a critical factor; if the compound is not fully dissolved in the reaction medium, derivatization reactions may be incomplete, leading to inaccurate results. unipi.it Therefore, careful selection of solvents and optimization of reaction conditions (e.g., temperature, time) are paramount for reliable quantification.
Future Research Directions and Emerging Trends in Aluminum Carboxylate Chemistry
Development of Sustainable and Green Synthetic Protocols
A major thrust in modern chemistry is the development of synthetic pathways that are efficient, safe, and environmentally responsible. For aluminum carboxylates, this involves moving away from traditional methods that may use harsh reagents or energy-intensive conditions.
One promising green approach is the direct synthesis from common aluminum sources like aluminum hydroxide (B78521), which can be achieved in one or two steps, offering a more direct route to water-soluble aluminum carboxylates. rsc.orgresearchgate.net The use of water as a solvent is a cornerstone of green synthesis, and it has been successfully employed to produce aluminum-based metal-organic frameworks (Al-MOFs), minimizing the generation of secondary pollutants. researchgate.netkoreascience.krresearchgate.net
Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant leap toward solvent-free synthesis. mdpi.com This technique has been successfully used to prepare various organoaluminum complexes, including those inaccessible through conventional solvent-based routes. acs.orgresearchgate.netacs.org It is often cited as a more sustainable, time-saving, and economical method for creating new materials. researchgate.net Another innovative and sustainable method is electrocarboxylation, where a sacrificial aluminum anode is used in the process, allowing for high current densities at low potentials, thus minimizing energy consumption and facilitating easy product isolation. beilstein-journals.org
Furthermore, the use of renewable feedstocks is a key aspect of green chemistry. Research has demonstrated the synthesis of aluminum carboxylates using precursors derived from biomass, such as sunflower oil, to create effective thermal stabilizers for polymers, offering a sustainable alternative to conventional materials. ppor.az These green protocols are often evaluated using metrics like the E-factor, which quantifies the amount of waste produced per mass of product, highlighting the resource efficiency of the new methods. mdpi.com
Table 1: Comparison of Green Synthesis Protocols for Aluminum Carboxylates
| Protocol | Key Advantages | Relevant Research Focus |
|---|---|---|
| Direct Synthesis | Utilizes readily available, inexpensive starting materials like Al(OH)₃. rsc.orgresearchgate.net | Synthesis of water-based ceramic precursors. rsc.orgresearchgate.net |
| Aqueous Synthesis | Employs water as a non-toxic, "green" solvent. researchgate.netkoreascience.krresearchgate.net | Scalable production of Al-MOFs for industrial applications. researchgate.netuni-kiel.de |
| Mechanosynthesis | Often solvent-free, reduces waste, energy-efficient. mdpi.comnih.gov | Preparation of novel complexes not achievable in solution. acs.orgresearchgate.netacs.org |
| Electrosynthesis | Low energy consumption, avoids unwanted side reactions. beilstein-journals.org | Efficient synthesis of valuable carboxylic acids. beilstein-journals.org |
| Biomass Precursors | Utilizes renewable resources, reduces reliance on fossil fuels. ppor.azrsc.org | Development of sustainable additives like thermal stabilizers. ppor.az |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and advanced experimental techniques is accelerating the discovery and optimization of aluminum carboxylate materials. These integrated approaches provide unprecedented insight into structure-property relationships from the atomic to the macroscopic scale.
Computational Approaches: Density Functional Theory (DFT) has become a powerful tool for studying the electronic structure and bonding of aluminum carboxylates. acs.org It is used to model the adsorption of carboxylate molecules on aluminum oxide surfaces, predict interaction energies, and understand mechanisms like corrosion inhibition. acs.orgresearchgate.netanr.fr Molecular Dynamics (MD) simulations complement DFT by modeling the dynamic behavior of these systems, such as the sol-gel transition process in aluminum carboxylate solutions, which is critical for producing materials like alumina (B75360) fibers. mdpi.com Looking beyond traditional simulations, machine learning (ML) is emerging as a transformative approach. ML models can rapidly screen vast numbers of hypothetical structures to predict material stability and properties, significantly accelerating the design and discovery of novel, high-performing materials like ultrastable Al-MOFs. acs.orgresearchgate.netmit.edu
Advanced Experimental Methodologies: In-situ characterization techniques are crucial for observing chemical processes as they happen. Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) allow researchers to study the formation and stability of bonds at the interface between a carboxylate-containing polymer and an aluminum oxide surface under humid, real-world conditions. nih.govosti.govnih.gov High-throughput (HT) screening methods enable the rapid and systematic investigation of various synthetic parameters, unraveling complex reaction systems and leading to the discovery of novel compounds and optimized, scalable green synthesis procedures. uni-kiel.deacs.org For structural elucidation at the nanoscale, techniques such as high-resolution transmission electron microscopy (HRTEM) and scanning transmission electron microscopy (STEM) combined with elemental analysis provide detailed morphological and chemical information. aip.org
Table 2: Advanced Methodologies in Aluminum Carboxylate Research
| Methodology | Type | Application Example | Key Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Computational | Modeling adsorption of carboxylates on Al₂O₃ surfaces. acs.orgresearchgate.net | Understanding bonding mechanisms and corrosion inhibition. acs.organr.fr |
| Machine Learning (ML) | Computational | Predicting stability of hypothetical Al-MOF structures. acs.orgmit.edu | Accelerating discovery of materials with desired properties. researchgate.net |
| Molecular Dynamics (MD) | Computational | Simulating the sol-gel process of aluminum carboxylate systems. mdpi.com | Revealing structural evolution during material formation. mdpi.com |
| In-situ Spectroscopy (APXPS, ATR-FTIR) | Experimental | Probing the polymer/aluminum oxide interface in humid environments. nih.govosti.gov | Observing real-time changes in interfacial bonding. nih.govnih.gov |
| High-Throughput (HT) Screening | Experimental | Systematically investigating the synthesis of new Al-MOFs. uni-kiel.deacs.org | Rapid optimization of reaction conditions and discovery of new phases. uni-kiel.de |
| High-Resolution Microscopy (TEM, STEM) | Experimental | Nanoscale characterization of surface-modified aluminum nanoparticles. aip.org | Correlating morphology with chemical composition at the nanoscale. aip.org |
Exploration of Novel Applications in Interdisciplinary Fields
The unique properties of aluminum carboxylates, particularly their ability to form stable and porous network structures, are paving the way for their use in cutting-edge, interdisciplinary applications.
Energy and Environment: Aluminum-carboxylate MOFs are at the forefront of clean energy technologies. Their high porosity and hydrothermal stability make them excellent candidates for adsorption-driven heat transfer applications, such as cooling systems that can be powered by low-grade waste or solar heat. researchgate.netbeilstein-journals.orgnih.gov These materials exhibit high water-sorption working capacities and can operate efficiently at low driving temperatures. nih.gov In environmental remediation, the tunable porosity and active sites of Al-MOFs are exploited for the selective capture of harmful gases like sulfur dioxide (SO₂) from industrial emissions and for the removal of pollutants, such as azo dyes, from wastewater. koreascience.krrsc.orgacs.org The use of aluminum is advantageous due to its abundance, low cost, and low toxicity, making these materials suitable for large-scale environmental applications. researchgate.netmdpi.com
Advanced Materials: The principles of aluminum-carboxylate chemistry are being applied to create next-generation "smart" materials. Researchers are exploring the use of aluminum-ligand coordination to develop self-healing polymers. While historically challenging, new strategies are enhancing the mechanical and self-healing properties of aluminum-coordinated materials for potential use in applications like electronic skin. acs.org Beyond polymers, aluminum carboxylates are gaining traction as components in advanced electronics and renewable energy systems, such as batteries and solar panels, where they can improve performance and durability. marketresearchintellect.com
Biomedical Applications: A particularly novel application area is in biomedical imaging. Porous aluminum-carboxylate MOFs and nanoparticles are being developed as highly efficient contrast agents for multimodal imaging techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). nih.govresearchgate.net These platforms can be engineered to carry a high payload of imaging agents, potentially offering enhanced diagnostic accuracy. acs.orgrsc.org For instance, an iron-oxide core can be embedded within an aluminum hydroxide shell (formed via hydrolysis), creating a dual-mode contrast agent that combines the strengths of both MRI and PET imaging. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Aluminum;6-methylheptanoate (B3257691) |
| Aluminum Carboxylate |
| Aluminum Hydroxide |
| Aluminum Formate |
| Aluminum Lactate |
| Aluminum Methoxyacetate |
| Polyacrylic Acid (PAA) |
| Gallic Acid |
| Benzoic Acid |
| Nitrobenzoic Acid |
| Aluminum Acetate (B1210297) |
| Aluminum Triformate |
| Iron Oxide |
Q & A
What are the established synthesis protocols for aluminum 6-methylheptanoate, and how do reaction conditions influence product purity?
Basic
Aluminum 6-methylheptanoate is typically synthesized via ligand exchange reactions, where aluminum salts (e.g., AlCl₃) react with 6-methylheptanoic acid. Critical parameters include stoichiometric ratios, solvent choice (e.g., anhydrous toluene), and temperature control (60–80°C). Purity is assessed through elemental analysis and titration for residual acidity . For reproducibility, document reaction time, agitation rate, and inert gas purging to minimize hydrolysis .
Which spectroscopic and chromatographic methods are most effective for characterizing aluminum 6-methylheptanoate?
Basic
Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate coordination modes (e.g., bridging vs. chelating), while nuclear magnetic resonance (¹H/¹³C NMR) in deuterated solvents confirms ligand integrity. Thermogravimetric analysis (TGA) evaluates thermal stability, and gas chromatography (GC) detects volatile byproducts. Cross-validate results with X-ray diffraction (XRD) for crystallinity, if applicable .
How can factorial design optimize experimental parameters for synthesizing aluminum 6-methylheptanoate?
Advanced
A 2³ factorial design (variables: temperature, molar ratio, solvent polarity) identifies interactions between factors. For example, higher temperatures may accelerate ligand exchange but increase side reactions. Use response surface methodology (RSM) to model yield and purity, prioritizing variables via ANOVA. Include control groups (e.g., no catalyst) to isolate effects .
How should researchers resolve contradictions in reported thermodynamic properties of aluminum 6-methylheptanoate?
Advanced
Discrepancies in enthalpy or solubility data may stem from differing measurement techniques (e.g., calorimetry vs. computational models). Conduct a meta-analysis comparing methodologies, solvent systems, and purity thresholds. Replicate experiments under standardized conditions, and quantify uncertainties (e.g., ±5% for DSC measurements) .
What strategies ensure reproducibility in kinetic studies of aluminum 6-methylheptanoate’s decomposition?
Advanced
Document time-resolved TGA/DSC profiles with controlled heating rates (e.g., 5°C/min under N₂). Use high-purity reference materials (≥99.9%) and calibrate instruments before each run. Share raw data and processing algorithms (e.g., Arrhenius fitting scripts) via open repositories to enable cross-validation .
How does ligand stereochemistry influence the catalytic activity of aluminum 6-methylheptanoate in polymerization reactions?
Advanced
The branched 6-methylheptanoate ligand may sterically hinder active sites, reducing polymerization rates. Compare with linear analogs (e.g., aluminum octanoate) via kinetic profiling and gel permeation chromatography (GPC). Density functional theory (DFT) simulations can model steric effects on transition states .
What computational models predict the solvation behavior of aluminum 6-methylheptanoate in nonpolar solvents?
Advanced
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model aggregation tendencies. Validate against small-angle X-ray scattering (SAXS) data to correlate simulated cluster sizes with experimental radii of gyration. Adjust dielectric constants in simulations to match solvent polarity .
How can researchers mitigate air sensitivity during handling of aluminum 6-methylheptanoate?
Basic
Use gloveboxes (O₂/H₂O < 1 ppm) for storage and manipulation. Characterize degradation products via FTIR and XRD after controlled exposure. Seal samples in Schlenk flasks under argon for short-term use .
What role does aluminum 6-methylheptanoate play in hybrid material synthesis, and how is its dispersion optimized?
Advanced
As a precursor for alumina composites, its dispersion in polymers affects mechanical properties. Use ultrasonication (20–40 kHz) and surfactants (e.g., oleic acid) to prevent agglomeration. Characterize homogeneity via scanning electron microscopy (SEM) and dynamic light scattering (DLS) .
How do trace impurities in aluminum 6-methylheptanoate affect its performance as a catalyst?
Advanced
Residual chloride ions (from AlCl₃) may poison active sites. Quantify impurities via ion chromatography and correlate with catalytic turnover numbers. Implement purification steps (e.g., recrystallization from hexane) and monitor activity in model reactions (e.g., esterification) .
Methodological Notes
- Data Integrity : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
- Error Analysis : Report confidence intervals and systematic errors (e.g., ±0.5% for GC calibration) .
- Theoretical Frameworks : Link experimental designs to coordination chemistry or catalysis theories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
